1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene
Description
1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene (CAS: 2484888-77-7) is a halogenated aromatic compound with a molecular weight of 279.56 g/mol and a purity of ≥95% . Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), ethoxy (-OCH₂CH₃), and methoxymethyl (-CH₂-OCH₃) groups. This combination of electron-withdrawing (Br, Cl) and electron-donating (ethoxy, methoxymethyl) substituents imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-3-14-9-5-4-8(11)7(6-13-2)10(9)12/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBVHAWJEAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)COC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 4-ethoxy-2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is influenced by substituents:
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Ethoxy (-OCH₂CH₃) and methoxymethyl (-CH₂OCH₃) groups are electron-donating, activating the ring for EAS at ortho/para positions.
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Bromo (-Br) and chloro (-Cl) are electron-withdrawing, deactivating the ring but directing incoming electrophiles to meta positions.
Mechanistic Insight :
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Nitration occurs preferentially at the para position relative to the ethoxy group due to its strong activating effect .
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Steric hindrance from the methoxymethyl group limits substitution at adjacent positions.
Nucleophilic Aromatic Substitution (NAS)
The bromine atom undergoes substitution under specific conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | CuI, DMF, 120°C | 3-chloro-4-ethoxy-2-(methoxymethyl)anisole | ~75% | |
| Ammonia | NH₃ (aq), Pd/C, 100°C | Amino substitution at bromine site | ~60% |
Key Factors :
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Bromine’s position (meta to deactivating Cl) enhances NAS reactivity due to partial positive charge accumulation .
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Methoxymethyl stabilizes transition states via inductive effects.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivative | ~85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine | ~70% |
Limitations :
a) Ether Cleavage
The methoxymethyl group undergoes acid-catalyzed hydrolysis:
b) Oxidation
The hydroxymethyl product from hydrolysis can be oxidized to a carboxylic acid:
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Conditions : Aqueous KMnO₄, 70°C.
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its halogen substituents allow for nucleophilic substitution reactions, making it a versatile building block in creating more complex structures. For instance, it can be utilized to synthesize derivatives that are relevant in pharmaceuticals and agrochemicals.
Medicinal Chemistry
1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene is particularly notable for its role in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes mellitus. The compound acts as an intermediate in the preparation of dapagliflozin, highlighting its importance in drug development processes .
Case Study 1: Dapagliflozin Synthesis
A notable patent describes a method for synthesizing dapagliflozin using this compound as an intermediate. The process involves multiple steps where this compound undergoes various transformations to yield the final product, which has been clinically proven to effectively lower blood sugar levels in diabetic patients .
| Step | Reaction Type | Intermediate |
|---|---|---|
| 1 | Nucleophilic Substitution | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |
| 2 | Reduction | Dapagliflozin |
Case Study 2: Synthesis of Other Pharmaceuticals
Research has demonstrated that compounds similar to this compound can be used to synthesize other pharmaceutical agents. The presence of both bromine and chlorine allows for selective reactions that can lead to the formation of biologically active molecules with potential therapeutic effects .
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the nucleophile. The presence of electron-withdrawing groups like bromine and chlorine enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The presence of both electron-withdrawing (Br, Cl) and donating (ethoxy, methoxymethyl) groups in the target compound creates a unique electronic profile, enabling diverse reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to simpler analogs like 1-bromo-3-chloro-2-methoxybenzene .
- Steric Hindrance : Bulky substituents (e.g., [(4-methoxyphenyl)methoxy]methyl in ) reduce accessibility to reactive sites, whereas the methoxymethyl group in the target compound offers moderate steric hindrance without significantly impeding reactivity.
- Synthetic Utility : Nitro-containing analogs (e.g., ) are more electrophilic but require careful handling due to explosive risks. The target compound’s ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF), aiding in reaction optimization .
Spectroscopic and Analytical Data
- HRMS/GC-MS : Used to confirm molecular ions (e.g., [M+H]+ at m/z 279.56 for the target compound) .
Biological Activity
1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene, a compound with the CAS number 2484888-77-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
This compound is characterized by the presence of bromine and chlorine substituents, which are known to enhance biological activity through various mechanisms. The synthesis typically involves electrophilic aromatic substitution reactions, where the bromine and chlorine atoms are introduced into the aromatic ring.
Antimicrobial Activity
Recent studies have indicated that halogenated compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The presence of halogens is believed to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. Research has shown that halogenated aromatic compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
A study investigating the cytotoxic effects of various brominated compounds found that those with similar structures to this compound exhibited IC50 values in the micromolar range against human cancer cell lines.
Case Studies
- Study on Anticancer Activity : A study published in Pharmaceuticals evaluated a series of brominated compounds, including derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated benzene derivatives. The study found that compounds with chlorobromine substitutions had enhanced activity against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential for similar structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?
- Methodology : Begin with a substituted benzene precursor (e.g., 4-ethoxy-2-(methoxymethyl)benzene) and perform sequential halogenation. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation at 80–100°C . Subsequent chlorination may employ FeCl₃ as a Lewis catalyst in dichloromethane at 0–5°C to minimize over-substitution. Monitor reaction progress via GC-MS to track intermediates .
- Key Considerations : Competing regioselectivity may arise due to steric hindrance from the methoxymethyl group. Optimize stoichiometry (1:1.2 molar ratio for Br/Cl) to suppress dihalogenated byproducts .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against commercial standards (e.g., Kanto Reagents’ halogenated benzene derivatives) .
- Structural Confirmation : Employ ¹H/¹³C NMR to assign substituent positions. For example, the methoxymethyl group (-OCH₂O-) will show a triplet at δ 4.3–4.5 ppm in ¹H NMR, while aromatic protons exhibit coupling patterns consistent with para-substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in NOESY correlations may arise from rotational isomerism of the ethoxy group. Perform variable-temperature NMR (VT-NMR) between –20°C and 50°C to observe dynamic effects . Computational modeling (DFT at the B3LYP/6-31G* level) can predict dominant conformers and align with experimental data .
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The bromine atom acts as a superior leaving group compared to chlorine due to lower bond dissociation energy. However, steric bulk from the methoxymethyl group may hinder transmetalation. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for optimal coupling efficiency. Track catalytic turnover via ³¹P NMR to detect ligand degradation .
Q. What are the challenges in isolating intermediates during multi-step functionalization?
- Purification Tactics : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For polar intermediates (e.g., hydroxylated byproducts), employ reverse-phase flash chromatography. Note: Halogenated aromatics often exhibit low solubility—pre-saturate solvents with NH₄Cl to prevent column clogging .
Q. How do environmental factors (pH, light) affect the stability of this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
